Grandisin

描述

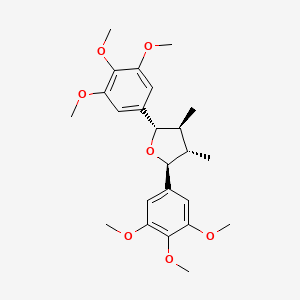

Grandisin is a tetrahydrofuran neolignan, a type of natural product derived from plants. It is primarily isolated from the leaves, branches, and inflorescences of Piper species, such as Piper solmsianum and Piper tectoniifolium Kunth . This compound has garnered significant attention due to its diverse biological activities, including cytotoxic, antiangiogenic, and chemoprotective properties .

准备方法

Synthetic Routes and Reaction Conditions: Grandisin can be synthesized through various chemical routes. One common method involves the use of high-performance liquid chromatography coupled with diode-array detection and ultraviolet detection (HPLC-DAD-UV) for the identification and isolation of this compound from plant extracts . The absolute configuration of the molecule is determined by X-ray diffraction .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as Piper tectoniifolium Kunth. The leaves, branches, and inflorescences of this plant are processed to obtain this compound in significant quantities, with leaf extracts containing up to 52.78% of the compound .

化学反应分析

Types of Reactions: Grandisin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it has been shown to interact with caspase enzymes, leading to apoptosis in tumor cells .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include colorimetric protease kits for caspase activity assays and cyclic voltammetry for electrochemical measurements .

Major Products Formed: The major products formed from the reactions involving this compound include its metabolites, which exhibit antioxidant properties and contribute to its chemoprotective effects .

科学研究应用

Pharmacological Properties

Grandisin exhibits a range of pharmacological activities that make it a candidate for therapeutic applications:

- Antinociceptive and Anti-inflammatory Effects : Studies have shown that this compound significantly reduces pain and inflammation. In formalin tests, it decreased paw licking time by 60.5%, indicating strong anti-inflammatory activity .

- Antimicrobial Activity : this compound has demonstrated high trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. This property positions it as a potential treatment for parasitic infections .

- Anticancer Potential : Research suggests that lignans like this compound may possess anticancer properties. They can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Case Study 1: Antinociceptive Activity

A study evaluated the antinociceptive effects of this compound in animal models. The results indicated significant pain relief comparable to standard analgesics, showcasing its potential as a natural pain management alternative .

Case Study 2: Trypanocidal Activity

In vitro studies demonstrated that this compound effectively killed Trypanosoma cruzi trypomastigotes. This finding suggests that this compound could be developed into a novel treatment for Chagas disease, addressing a significant public health concern in endemic regions .

Case Study 3: Anticancer Effects

In experiments involving breast cancer cell lines, this compound was found to induce apoptosis through caspase activation, highlighting its potential role as an adjunct therapy in cancer treatment .

Comparative Data Table

The following table summarizes the key applications and findings related to this compound:

作用机制

Grandisin exerts its effects through multiple mechanisms:

Cytotoxicity: this compound induces apoptosis in tumor cells by activating caspase enzymes, including caspase-3, -6, -8, and -9.

Antiangiogenic Effects: It reduces the levels of vascular endothelial growth factor (VEGF), inhibiting the formation of new blood vessels in tumors.

Chemoprotection: this compound’s antioxidant properties help protect cells from DNA damage induced by mutagenic agents.

相似化合物的比较

Grandisin is unique among tetrahydrofuran neolignans due to its potent biological activities. Similar compounds include:

Veraguensin: Another tetrahydrofuran neolignan with antileishmanial activity.

Machilin G: A neolignan with similar biological properties, including antileishmanial activity.

This compound stands out due to its broad spectrum of biological activities, including cytotoxic, antiangiogenic, and chemoprotective effects, making it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Grandisin, a tetrahydrofuran lignan derived from Piper solmsianum, has garnered attention in pharmacological research due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its cytotoxic, anti-inflammatory, and antiangiogenic properties, as well as its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

This compound's chemical structure is characterized by a tetrahydrofuran ring, which contributes to its biological activity. The compound has been isolated and studied for its effects on various cell lines and animal models, revealing significant antitumoral properties.

In Vitro Studies

Research indicates that this compound exhibits strong cytotoxic effects on cancer cells. In a study utilizing the Ehrlich ascites tumor (EAT) model, this compound demonstrated an IC50 value of less than 0.25 μM, indicating potent cytotoxicity against tumor cells. The viability of tumor cells was assessed using Trypan blue exclusion and MTT assays. The compound was shown to induce apoptosis through the activation of caspases (caspase-3, -6, -8, and -9), which are critical mediators of programmed cell death .

In Vivo Studies

In vivo studies further corroborate this compound's antitumoral effects. EAT-bearing mice treated with this compound showed increased survival rates in a dose-dependent manner. Specifically, treatment with 10 mg/kg resulted in a 66% reduction in tumor cell burden within the peritoneal cavity and a significant decrease in vascular endothelial growth factor (VEGF) levels by 32% compared to controls . These findings suggest that this compound not only inhibits tumor growth but also affects angiogenesis by modulating VEGF levels.

Anti-inflammatory and Other Biological Activities

Beyond its antitumor properties, this compound exhibits notable anti-inflammatory effects. It has been shown to possess trypanocidal activity and may serve as a competitive inhibitor of cytochrome P450 enzymes (CYP2C9 and CYP3A4/5), indicating potential interactions with drug metabolism . Additionally, studies have reported its efficacy against various parasitic infections, including leishmaniasis and malaria .

The mechanisms underlying this compound's biological activities are multifaceted:

- Caspase Activation : The induction of apoptosis in cancer cells is primarily mediated through the activation of caspases, leading to cellular breakdown.

- VEGF Modulation : By reducing VEGF levels, this compound may inhibit angiogenesis, which is crucial for tumor growth and metastasis.

- Metabolic Pathways : this compound undergoes metabolic processes that can influence its pharmacokinetics and efficacy as a therapeutic agent .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound:

- Antileukemic Activity : A study focused on K562 leukemic cells demonstrated that this compound induces apoptosis through caspase activation, reinforcing its potential as an antileukemic agent .

- Combination Therapies : Research into the efficacy of this compound in combination with other drugs suggests enhanced therapeutic outcomes in treating complex conditions such as chronic insomnia when used alongside benzodiazepines .

Summary Table of Biological Activities

属性

IUPAC Name |

(2S,3S,4S,5S)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-13-14(2)22(16-11-19(27-5)24(30-8)20(12-16)28-6)31-21(13)15-9-17(25-3)23(29-7)18(10-15)26-4/h9-14,21-22H,1-8H3/t13-,14-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPINJJOPURFFNV-WJWAULOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967805 | |

| Record name | Grandisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53250-50-3 | |

| Record name | Grandisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53250-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grandisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。